molecular formula C16H23Br2ClN2O3 B14414991 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride CAS No. 82952-65-6

2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride

Cat. No.: B14414991
CAS No.: 82952-65-6
M. Wt: 486.6 g/mol
InChI Key: HRXLYQNSAFLNEJ-UHFFFAOYSA-N
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Description

2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a benzamido group, and bromine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride typically involves multiple steps:

    Formation of the Benzamido Intermediate: The starting material, 3,5-dibromo-2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with an amine, such as 1-ethylpyrrolidine, in the presence of a base like triethylamine to form the benzamido intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the bromine substituents, potentially leading to debromination.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated compounds.

    Substitution: Functionalized derivatives with new substituents replacing the bromine atoms.

Scientific Research Applications

2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride may have various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-methylpyrrolidine hydrochloride
  • 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-propylpyrrolidine hydrochloride

Uniqueness

The uniqueness of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride lies in its specific substituents and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

82952-65-6

Molecular Formula

C16H23Br2ClN2O3

Molecular Weight

486.6 g/mol

IUPAC Name

3,5-dibromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide;chloride

InChI

InChI=1S/C16H22Br2N2O3.ClH/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3;/h8,10H,4-7,9H2,1-3H3,(H,19,21);1H

InChI Key

HRXLYQNSAFLNEJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC.[Cl-]

Origin of Product

United States

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